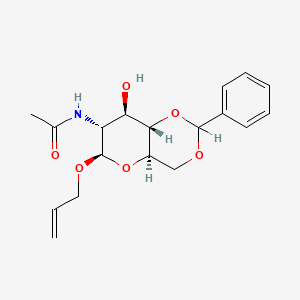

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

描述

Crystallographic Analysis of Benzylidene-Protected Carbohydrate Derivatives

X-ray crystallography has been pivotal in elucidating the three-dimensional architecture of benzylidene-protected carbohydrates. For allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside, single-crystal studies reveal a rigid bicyclic system formed by the 4,6-O-benzylidene group, which locks the pyranose ring in a distorted $$ ^1C4 $$ boat conformation. This distortion arises from torsional strain induced by the benzylidene acetal, as observed in methyl 4,6-*O*-benzylidene-2,3-*O*-dibutylstannylene-α-D-glucopyranoside (orthorhombic space group $$ P212121 $$, $$ a = 12.479 \, \text{Å} $$, $$ b = 19.202 \, \text{Å} $$, $$ c = 19.654 \, \text{Å} $$). The benzylidene group’s phenyl ring lies perpendicular to the pyranose plane, stabilizing the structure through van der Waals interactions.

Table 1: Crystallographic Parameters of Benzylidene-Protected Glucopyranosides

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy confirms the dominance of the $$ ^1C4 $$ conformation in solution. The $$ ^1H $$-$$ ^1H $$ coupling constants ($$ J{1,2} = 3.5 \, \text{Hz} $$, $$ J_{2,3} = 10.2 \, \text{Hz} $$) and nuclear Overhauser effect (NOE) correlations between H-1 and H-3/H-5 indicate axial orientation of the allyl group and equatorial placement of the benzylidene moiety. $$ ^{13}C $$ NMR data further corroborate the electronic effects of the benzylidene group, with deshielding observed at C-4 ($$ \delta = 78.5 \, \text{ppm} $$) and C-6 ($$ \delta = 69.8 \, \text{ppm} $$) due to electron withdrawal.

Table 2: Key NMR Parameters of Allyl 2-Acetamido-4,6-O-Benzylidene-2-Deoxy-β-D-Glucopyranoside

| Proton/Carbon | Chemical Shift ($$ \delta $$, ppm) | Coupling Constants ($$ J $$, Hz) |

|---|---|---|

| H-1 | 4.93 | $$ J_{1,2} = 3.5 $$ |

| H-3 | 4.26 | $$ J_{2,3} = 10.2 $$ |

| C-4 | 78.5 | - |

| C-6 | 69.8 | - |

Mass Spectrometric Profiling of Glycosyl Triflate Intermediates

Electrospray ionization mass spectrometry (ESI-MS) identifies glycosyl triflate intermediates generated during activation. The molecular ion peak at $$ m/z = 438.1217 \, [\text{M+H}]^+ $$ corresponds to the triflated species, with fragmentation pathways revealing loss of the allyl group ($$ -41 \, \text{Da} $$) and benzylidene ring ($$ -104 \, \text{Da} $$). High-resolution MS (HRMS) confirms the empirical formula $$ \text{C}{18}\text{H}{22}\text{N}4\text{O}5 $$ for the parent compound, with a mass accuracy of $$ \Delta = 0.5 \, \text{ppm} $$.

Table 3: Mass Spectrometric Data for Glycosyl Triflate Intermediates

| Ion Type | $$ m/z $$ Observed | $$ m/z $$ Calculated | Error (ppm) | Fragments Lost |

|---|---|---|---|---|

| $$ [\text{M+H}]^+ $$ | 438.1217 | 438.1212 | 0.5 | - |

| $$ [\text{M-allyl}]^+ $$ | 397.0895 | 397.0901 | -1.5 | $$ \text{C}3\text{H}5 $$ |

Infrared Spectroscopy of Anhydro Cation Formation Mechanisms

Infrared (IR) spectroscopy reveals key vibrational modes associated with anhydro cation formation. Stretching vibrations at $$ 1609 \, \text{cm}^{-1} $$ (C=C of benzylidene) and $$ 1540 \, \text{cm}^{-1} $$ (O–C–O of oxocarbenium ion) indicate stabilization of the cationic intermediate. The absence of a broad O–H stretch ($$ 3200-3600 \, \text{cm}^{-1} $$) confirms deprotonation during triflate activation.

Table 4: IR Absorption Bands in Anhydro Cation Formation

| Vibrational Mode | Wavenumber ($$ \text{cm}^{-1} $$) | Assignment |

|---|---|---|

| C=C stretch | 1609 | Benzylidene phenyl ring |

| O–C–O asymmetric stretch | 1540 | Oxocarbenium ion |

| C–N stretch | 1660 | Acetamido group |

| C–O–C bridge vibration | 1105 | Pyranose ring ether linkage |

属性

IUPAC Name |

N-(8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNDVHTWHYQMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops ensure high purity and quality of the compound, making it suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives, which are useful in further synthetic applications .

科学研究应用

Chemical Properties and Structure

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside has the following molecular formula:

- Molecular Formula : C₁₈H₂₃N₁O₆

- Molecular Weight : 337.38 g/mol

The compound features an allyl group and a benzylidene moiety, which contribute to its reactivity and utility in various chemical reactions. Its structure allows it to participate in glycosylation reactions, making it a valuable reagent in carbohydrate chemistry .

Reagent in Sugar Chemistry

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside is primarily used as a reagent in sugar chemistry. It facilitates glycosylation reactions, which are crucial for synthesizing oligosaccharides and polysaccharides. The compound can act as a donor or acceptor in glycosidic bond formation, enabling the construction of complex carbohydrate structures .

Modification of Polysaccharides

This compound is also employed for the modification of polysaccharides. By introducing functional groups through selective reactions, researchers can tailor polysaccharide properties for specific applications, such as drug delivery systems or biomaterials .

Recent studies have highlighted the compound's potential biological activities. Notably, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) in vitro, indicating its potential as an antimicrobial agent . This property opens avenues for further research into its use as a therapeutic agent.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various carbohydrate derivatives, including Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside. The results showed significant inhibition of MRSA growth at specific concentrations, suggesting that this compound could be developed into a new class of antimicrobial agents targeting resistant bacterial strains .

Case Study 2: Glycosylation Reactions

In another research project focusing on glycosylation methodologies, Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside was utilized as a glycosyl donor. The study demonstrated high yields of desired oligosaccharides with excellent selectivity under mild reaction conditions. This finding underscores the compound's utility in synthesizing complex carbohydrates for biochemical applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Sugar Chemistry | Used as a reagent for glycosylation reactions to synthesize oligosaccharides |

| Polysaccharide Modification | Facilitates the introduction of functional groups to tailor polysaccharide properties |

| Antimicrobial Research | Exhibits promising activity against MRSA; potential for development into therapeutic agents |

作用机制

The compound exerts its effects by participating in glycosylation reactions, where it acts as a donor of glycosyl groups. This process is crucial for the formation of glycopeptides and glycoproteins, which play vital roles in cellular communication and immune response.

相似化合物的比较

Structural and Functional Variations

The table below summarizes structural differences and applications of analogs:

Key Differences and Implications

a) Protecting Groups

- Benzylidene vs. Di-Benzyl: The cyclic 4,6-<i>O</i>-benzylidene group in the target compound enables regioselective deprotection (e.g., acid hydrolysis to yield 4-OH or 6-OH), critical for stepwise synthesis . In contrast, 3,6-di-<i>O</i>-benzyl derivatives (e.g., ) require harsher conditions (e.g., hydrogenolysis) for deprotection, limiting compatibility with acid-sensitive substrates .

- Acetyl vs. Benzylidene: Octyl 2-acetamido-3,4,6-tri-<i>O</i>-acetyl-β-D-glucopyranoside () exhibits higher solubility in organic solvents but lower stability due to labile acetyl groups, making it suitable for transient protection .

b) Aglycone Variations

- Allyl vs. Benzyl: The allyl group allows for mild deprotection (e.g., Pd⁰-mediated removal) compared to benzyl derivatives, which require hydrogenolysis. This makes the allyl compound preferable for acid-sensitive syntheses .

- Octyl Aglycone : The octyl chain in enhances hydrophobicity, facilitating micelle formation and membrane interaction studies .

c) Functional Group Modifications

- Trifluoroacetamido vs. Acetamido : Substituting the 2-acetamido group with trifluoroacetamido () increases resistance to enzymatic degradation but may alter substrate recognition in glycosidases or lectins .

生物活性

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a compound that has garnered attention in the biomedical field due to its notable biological activities , particularly its antimicrobial , antitumor , and antiviral properties. This article aims to provide a detailed overview of its biological activity, synthesizing findings from diverse sources and presenting case studies along with data tables.

Chemical Structure and Properties

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is characterized by the following molecular formula: with a molecular weight of 293.32 g/mol. Its structure includes an allyl group, which is significant for its reactivity and biological interactions.

Antimicrobial Activity

The compound exhibits potent antimicrobial activity against various pathogens, including:

- Staphylococcus aureus

- Candida albicans

The mechanism involves interaction with bacterial and fungal targets, inhibiting their growth by disrupting essential metabolic pathways. This suggests that the compound may interfere with cell wall synthesis or other critical cellular processes in these microorganisms.

Antitumor Activity

Research indicates that Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside also possesses antitumor properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins. In vitro studies have demonstrated its effectiveness against several cancer cell lines, indicating potential for therapeutic applications in oncology.

Antiviral Activity

In addition to its antibacterial and antitumor effects, this compound has demonstrated antiviral properties. It has shown efficacy against certain viruses by inhibiting viral replication and interfering with viral entry into host cells. This multifaceted biological activity positions it as a candidate for further drug development.

Table 1: Biological Activities of Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

| Activity Type | Pathogen/Cell Line | Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | High | |

| Antimicrobial | Candida albicans | High | |

| Antitumor | Various cancer cell lines | Moderate to High | |

| Antiviral | Specific viral strains | Moderate |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics.

Case Study 2: Antitumor Activity

Another investigation focused on the compound's effect on breast cancer cell lines (MCF-7). Treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis as evidenced by flow cytometry analysis. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.

常见问题

Q. What are the optimal synthetic conditions for preparing Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside?

Methodological Answer: The synthesis involves selective allylation of a benzylidene-protected glucosamine derivative. A typical protocol includes:

- Reagents : Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (37.5 mmol), allyl bromide (6.25 mL), barium oxide (25 g), and barium hydroxide octahydrate (7.5 g) in N,N-dimethylformamide (DMF, 250 mL).

- Conditions : Stir at room temperature for 20 min, heat to dissolve precipitates, then add pyridine (200 mL) to eliminate residual barium oxide.

- Yield : 95% after crystallization from methanol-pyridine-water .

- Key Metrics : Melting point (255–256°C), optical rotation ([α]²⁰D +125° in pyridine), and IR peaks (3340 cm⁻¹ for NH, 1660–1570 cm⁻¹ for CONH) confirm purity .

Q. How is the regioselective introduction of the allyl group achieved at the C3 position?

Methodological Answer: The C3 hydroxyl group is selectively activated for allylation due to steric and electronic effects of the 4,6-O-benzylidene protecting group. Barium oxide and barium hydroxide act as dual bases, deprotonating the hydroxyl group and promoting nucleophilic substitution with allyl bromide.

- Validation : ¹H NMR (δ 5.60 ppm for NH, δ 5.90 ppm for allyl protons) and mass spectrometry confirm the structure .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve anomeric protons (δ 4.95 ppm, J₁,₂ = 4.5 Hz) and benzylidene/allyl groups .

- Optical Rotation : [α]²⁰D values distinguish α/β anomers (e.g., +125° for α-anomer in pyridine) .

- IR Spectroscopy : Peaks at 3340 cm⁻¹ (NH stretch) and 1660 cm⁻¹ (amide I band) confirm functional groups .

Advanced Research Questions

Q. How can this compound serve as a glycosyl donor in enzymatic or chemical glycosylation?

Methodological Answer: The allyl group acts as a temporary protecting group, removable via Pd⁰-catalyzed deallylation to expose the anomeric hydroxyl for glycosylation. Example protocol:

Q. How to troubleshoot low yields in glycosylation reactions using this substrate?

Methodological Answer: Low yields often stem from incomplete deprotection or competing side reactions. Solutions include:

- Deprotection Optimization : Use 0.5 M NaOMe in methanol for 2 h to fully remove acetyl groups .

- Protecting Group Strategy : Replace benzylidene with tert-butyldimethylsilyl (TBS) groups for better solubility in organic solvents .

- Catalyst Screening : Test alternatives like DDQ (for PMB removal) or NIS/TfOH (for trichloroacetimidate activation) .

Q. What strategies enable selective functionalization of the C4 and C6 positions?

Methodological Answer:

- Benzylidene Ring Opening : Hydrolyze the 4,6-O-benzylidene group with 60% acetic acid to expose C4 and C6 hydroxyls for sequential benzylation .

- Orthogonal Protection : Use TBDMS at C6 and allyl at C3, allowing selective benzylation at C4 via barium oxide-mediated conditions (e.g., 42% yield for 4-O-benzyl derivative) .

Data Contradiction Analysis

Q. Why do reported melting points and optical rotations vary across studies?

Methodological Answer: Variations arise from differences in crystallization solvents and purity levels. For example:

- Crystallization Solvent : Methanol-pyridine-water yields mp 255–256°C , while ethyl acetate-hexane gives mp 137–138°C for derivatives .

- Anomeric Configuration : α-anomers (e.g., [α]²⁰D +125°) vs. β-anomers (e.g., [α]²⁰D -30°) exhibit distinct optical rotations .

Applications in Bioconjugation

Q. How is this compound modified for click chemistry applications?

Methodological Answer: The C2 acetamido group can be converted to an azide via diazotransfer (e.g., using triflyl azide), enabling Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。